Photoinduced C–Br Homolysis Rate: 500-Fold Enhancement of ortho-Bromobenzophenone Over meta- and para-Isomers
In a definitive photophysical study of bromophenyl ketones, Wagner and Waite established that o-bromobenzophenone (2-bromobenzophenone) is 500 times more reactive in photoinduced C–Br radical cleavage than its meta- and para-bromobenzophenone isomers [1]. The quantum yields for conversion of m- and p-bromobenzophenone to benzophenone in cyclopentane were measured at only 0.002–0.003, corresponding to triplet-state cleavage rates of 0.8–1.0 × 10⁵ s⁻¹, while the ortho isomer undergoes dramatically faster cleavage attributed to direct intramolecular interaction between the ortho-bromine and the carbonyl oxygen, combined with steric depression of the C–Br bond dissociation energy [1]. This 500× rate differential is not achievable by any other monobromobenzophenone isomer and is a direct consequence of ortho-substitution geometry.
| Evidence Dimension | Photoinduced C–Br homolysis cleavage rate (triplet state) |
|---|---|
| Target Compound Data | 500× more reactive than isomers; rate constant far exceeds 1.0 × 10⁵ s⁻¹ (quantitative rate constant not resolved due to competing pathways) |
| Comparator Or Baseline | m-Bromobenzophenone and p-bromobenzophenone: triplet cleavage rate 0.8–1.0 × 10⁵ s⁻¹; quantum yield 0.002–0.003 in cyclopentane |
| Quantified Difference | 500-fold rate enhancement (o-BrBP vs m-/p-BrBP) |
| Conditions | Triplet-state photolysis; cyclopentane solvent; room temperature; steady-state and flash kinetics measurements |
Why This Matters
For photochemical synthesis applications—particularly photoinduced Pschorr cyclizations to fluorenones—2-bromobenzophenone provides a reactivity window that is simply inaccessible with 3- or 4-bromobenzophenone, enabling radical generation under milder irradiation conditions and at substantially higher throughput.
- [1] Wagner, P. J.; Waite, C. K. (1996). Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society, 118(5), 1105–1114. doi:10.1021/ja952782f. Line 29–31: 'o-Bromobenzophenone is 500 times more reactive than its isomers.' View Source
